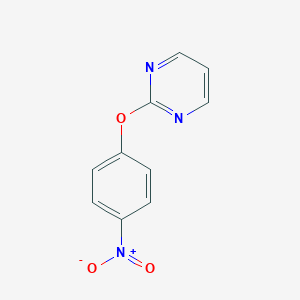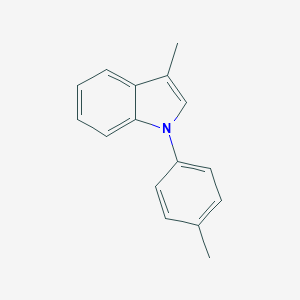
3-Methyl-1-(p-tolyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-(p-tolyl)-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This particular compound features a 3-methyl group and a 1-(4-methylphenyl) substitution, which can influence its chemical behavior and biological activity.
Métodos De Preparación
The synthesis of 3-Methyl-1-(p-tolyl)-1H-indole typically involves the Fischer indole synthesis, a well-known method for constructing indole rings. This reaction involves the condensation of phenylhydrazine with an aldehyde or ketone, followed by cyclization under acidic conditions . For industrial production, the reaction conditions are optimized to ensure high yield and purity. Common reagents include phenylhydrazine hydrochloride and methanesulfonic acid, with the reaction often carried out under reflux in methanol .
Análisis De Reacciones Químicas
3-Methyl-1-(p-tolyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Aplicaciones Científicas De Investigación
3-Methyl-1-(p-tolyl)-1H-indole has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in research to understand its interactions with biological targets and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-(p-tolyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring can bind to various biological targets, influencing cellular pathways and processes. For example, it may inhibit enzymes involved in cancer cell proliferation or modulate receptors associated with inflammatory responses .
Comparación Con Compuestos Similares
3-Methyl-1-(p-tolyl)-1H-indole can be compared with other indole derivatives, such as:
1H-Indole, 3-methyl-: Lacks the 1-(4-methylphenyl) substitution, which can affect its biological activity and chemical reactivity.
1H-Indole, 3-ethyl-1-(4-methylphenyl)-: The ethyl group at the 3-position may alter its chemical properties and interactions with biological targets.
1H-Indole, 3-methyl-1-(4-chlorophenyl)-:
Propiedades
Número CAS |
167558-64-7 |
|---|---|
Fórmula molecular |
C16H15N |
Peso molecular |
221.3 g/mol |
Nombre IUPAC |
3-methyl-1-(4-methylphenyl)indole |
InChI |
InChI=1S/C16H15N/c1-12-7-9-14(10-8-12)17-11-13(2)15-5-3-4-6-16(15)17/h3-11H,1-2H3 |
Clave InChI |
BSPUEDYRGOEXSR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C |
SMILES canónico |
CC1=CC=C(C=C1)N2C=C(C3=CC=CC=C32)C |
Sinónimos |
3-methyl-1-(4-methylphenyl)-1H-indole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



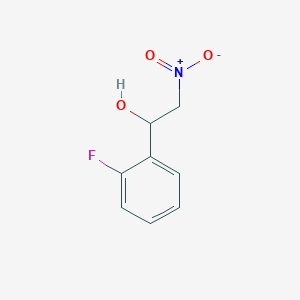
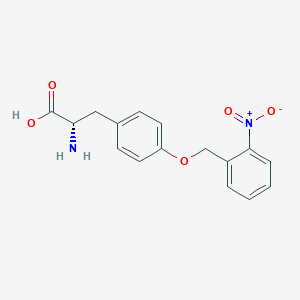
![Methyl 1-azabicyclo[2.2.1]heptane-3-carboxylate](/img/structure/B172800.png)
![Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B172801.png)
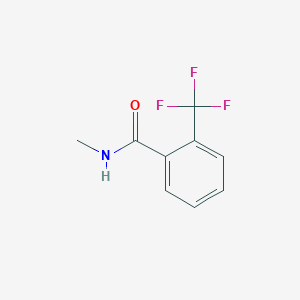
![Methyl 2-[4-(aminomethyl)phenyl]benzoate](/img/structure/B172814.png)
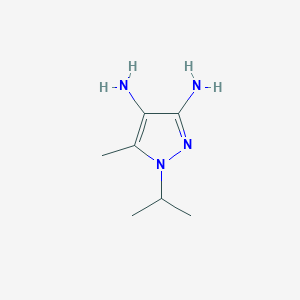
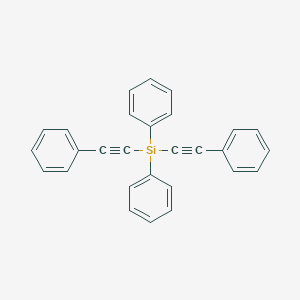
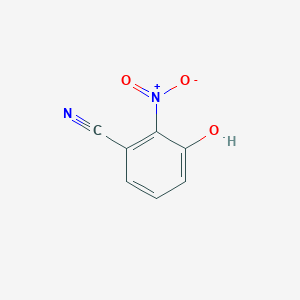
![[2-(2-Chloro-5-nitropyridin-4-yl)vinyl]dimethylamine](/img/structure/B172821.png)

![[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]azanium;chloride](/img/structure/B172824.png)
